molecular formula C27H23OP B14611945 1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 56893-06-2

1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B14611945
CAS No.: 56893-06-2
M. Wt: 394.4 g/mol
InChI Key: YRVIMZRYVGHXGE-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a complex organic compound that features a phosphanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of a phosphine with a ketone. The reaction conditions often require a catalyst and may be carried out under inert atmosphere to prevent oxidation. Specific details of the synthetic route would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form different phosphine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group can participate in various chemical reactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine used in organic synthesis.

    Phosphine oxides: Oxidized derivatives of phosphines.

    Aromatic ketones: Compounds with similar structural features.

Properties

CAS No.

56893-06-2

Molecular Formula

C27H23OP

Molecular Weight

394.4 g/mol

IUPAC Name

1-(3-methylphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C27H23OP/c1-22-12-11-13-23(20-22)27(28)21-29(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3

InChI Key

YRVIMZRYVGHXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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